![molecular formula C4H7N B12085528 1-Azabicyclo[1.1.1]pentane CAS No. 34743-91-4](/img/structure/B12085528.png)
1-Azabicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[1.1.1]pentane is a unique and highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads. This structural motif is characterized by a three-membered ring fused to a four-membered ring, creating significant ring strain. The presence of the nitrogen atom imparts distinct chemical properties, making it an intriguing subject for research in organic and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-azabicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with azido radicals. One notable method is the azidoheteroarylation of [1.1.1]propellane, where the azido radical generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species . The use of mild and metal-free conditions in this strategy provides an efficient route to construct azide-containing bicyclo[1.1.1]pentane species.
Análisis De Reacciones Químicas
1-Azabicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained structure. These reactions include:
Substitution Reactions: The azido group in this compound can be substituted with various nucleophiles under mild conditions, leading to the formation of diverse functionalized derivatives.
Ring-Opening Reactions: The strain in the bicyclic system makes it susceptible to ring-opening reactions, which can be induced by nucleophiles or electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly explored compared to substitution and ring-opening reactions.
Common reagents used in these reactions include azides, nucleophiles, and electrophiles. The major products formed from these reactions are typically functionalized derivatives of the original bicyclic structure.
Aplicaciones Científicas De Investigación
1-Azabicyclo[1.1.1]pentane has found applications in various fields of scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Organic Synthesis: Its strained structure allows for the development of novel synthetic methodologies, including the construction of complex molecular architectures.
Materials Science: Derivatives of this compound have been investigated for their potential use in materials science, including applications as molecular rods, rotors, and supramolecular linker units.
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[1.1.1]pentane is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom at the bridgehead can participate in various chemical transformations, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the desired chemical or biological effects .
Comparación Con Compuestos Similares
1-Azabicyclo[1.1.1]pentane can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane. These compounds also feature highly strained bicyclic structures but differ in the size of the rings and the presence of nitrogen atoms .
Conclusion
This compound is a fascinating compound with a unique structure and diverse chemical properties. Its synthesis, reactivity, and applications in various fields make it a valuable subject for ongoing research in organic and medicinal chemistry.
Propiedades
Número CAS |
34743-91-4 |
|---|---|
Fórmula molecular |
C4H7N |
Peso molecular |
69.11 g/mol |
Nombre IUPAC |
1-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2 |
Clave InChI |
YPXAQMFCLMNWCD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


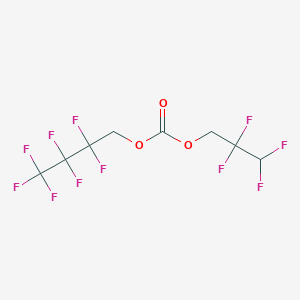


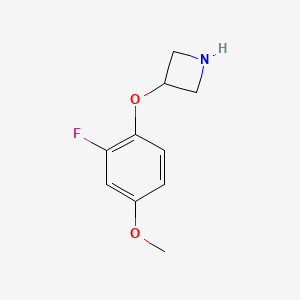

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
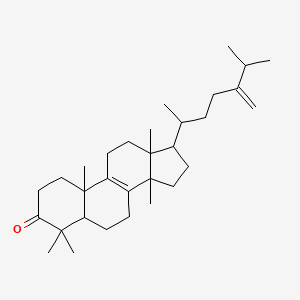
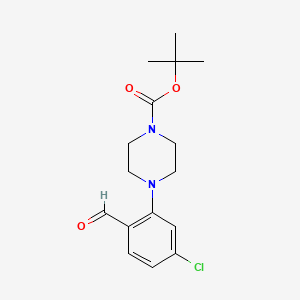
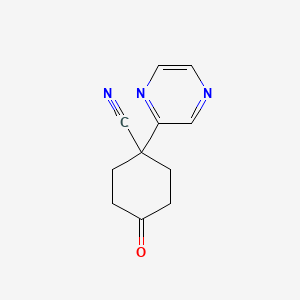

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)


